molecular formula C3H5NOS B14264642 2,3-Dihydro-1H-1lambda~4~,2-thiazol-1-one CAS No. 161300-73-8

2,3-Dihydro-1H-1lambda~4~,2-thiazol-1-one

Cat. No.: B14264642
CAS No.: 161300-73-8
M. Wt: 103.15 g/mol
InChI Key: YABHQQLSFUHFHD-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-1lambda~4~,2-thiazol-1-one is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1H-1lambda~4~,2-thiazol-1-one typically involves the cyclization of enaminones, cyanamide, and elemental sulfur. This one-pot three-component cascade cyclization provides 2-amino-5-acylthiazoles in good yields with good functional group tolerance . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-1lambda~4~,2-thiazol-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles. These products can have different biological and chemical properties, making them useful in various applications.

Scientific Research Applications

2,3-Dihydro-1H-1lambda~4~,2-thiazol-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-1lambda~4~,2-thiazol-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes with thiol groups at their active sites, leading to the formation of mixed disulfides. This inhibition can disrupt essential biological processes in microorganisms, making the compound effective as an antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,3-Dihydro-1H-1lambda~4~,2-thiazol-1-one include:

    Thiazole: A five-membered heterocyclic compound with sulfur and nitrogen atoms.

    Isothiazole: An isomer of thiazole with different positioning of sulfur and nitrogen atoms.

    Benzothiazole: A fused ring compound containing a benzene ring and a thiazole ring.

Uniqueness

This compound is unique due to its specific structure and the presence of both sulfur and nitrogen atoms in a dihydrothiazole ring. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other thiazole derivatives .

Properties

IUPAC Name

2,3-dihydro-1,2-thiazole 1-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NOS/c5-6-3-1-2-4-6/h1,3-4H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABHQQLSFUHFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CS(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735839
Record name 2,3-Dihydro-1H-1lambda~4~,2-thiazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161300-73-8
Record name 2,3-Dihydro-1H-1lambda~4~,2-thiazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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